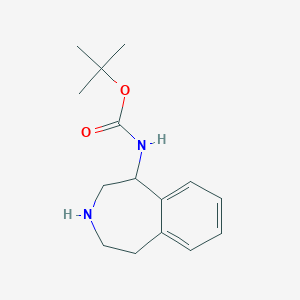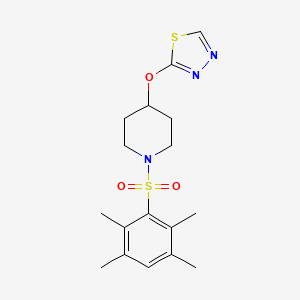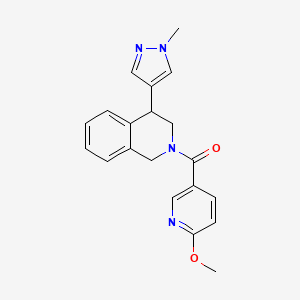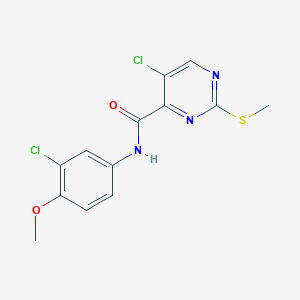![molecular formula C31H34N2O2 B2648230 Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane CAS No. 1820608-75-0](/img/structure/B2648230.png)
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is an organic compound with the molecular formula C31H34N2O2. It is known for its unique structure, which includes two benzyloxy groups and two dimethylamino groups attached to a central methylene bridge. This compound is often used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane typically involves the reaction of 4-benzyloxy-3-(dimethylamino)benzaldehyde with a suitable methylene donor under controlled conditions. One common method is the condensation reaction using formaldehyde as the methylene donor in the presence of an acid catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The benzyloxy and dimethylamino groups can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced amines and alcohols.
Substitution: Substituted benzyloxy or dimethylamino derivatives.
Aplicaciones Científicas De Investigación
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane involves its interaction with specific molecular targets and pathways The benzyloxy and dimethylamino groups play a crucial role in its binding affinity and reactivity The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects
Comparación Con Compuestos Similares
Similar Compounds
- Bis[4-Methoxy-3-(dimethylamino)phenyl]methane
- Bis[4-Ethoxy-3-(dimethylamino)phenyl]methane
- Bis[4-Propoxy-3-(dimethylamino)phenyl]methane
Uniqueness
Bis[4-Benzyloxy-3-(dimethylamino)phenyl]methane is unique due to the presence of benzyloxy groups, which impart distinct chemical and physical properties compared to other similar compounds. The benzyloxy groups enhance its solubility in organic solvents and influence its reactivity in various chemical reactions.
Propiedades
IUPAC Name |
5-[[3-(dimethylamino)-4-phenylmethoxyphenyl]methyl]-N,N-dimethyl-2-phenylmethoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H34N2O2/c1-32(2)28-20-26(15-17-30(28)34-22-24-11-7-5-8-12-24)19-27-16-18-31(29(21-27)33(3)4)35-23-25-13-9-6-10-14-25/h5-18,20-21H,19,22-23H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWUVBAWPUDCCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=CC(=C1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)N(C)C)OCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H34N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Fluoroimidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B2648151.png)
![2-[[2-(4-Methoxyphenoxy)acetyl]amino]-4-methyl-5-[[(2-methylphenyl)amino]carbonyl]-3-thiophenecarboxylic acid ethyl ester](/img/structure/B2648152.png)
![5-[(3-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2648166.png)
![N-[5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2648167.png)

![4-[5-(4-Hydroxyphenyl)pyrimidin-2-yl]phenol](/img/structure/B2648170.png)

![2-(7-(3,4-diethoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)acetonitrile](/img/structure/B2648157.png)
![4-[(4-ethoxyphenyl)amino]-N,N-diethyl-7-methyl-1,8-naphthyridine-3-carboxamide](/img/structure/B2648159.png)


![2-(4-cyclopropyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2648164.png)
